4-tert-Butyl-3-methylnaphthalene-1,2-diol
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Overview
Description
4-tert-Butyl-3-methylnaphthalene-1,2-diol is a chemical compound with the molecular formula C15H18O2 It is a derivative of naphthalene, characterized by the presence of tert-butyl and methyl groups along with two hydroxyl groups at the 1 and 2 positions of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-3-methylnaphthalene-1,2-diol typically involves the alkylation of naphthalene derivatives followed by hydroxylation. One common method includes the Friedel-Crafts alkylation of naphthalene with tert-butyl chloride and aluminum chloride as a catalyst, followed by methylation using methyl iodide. The resulting compound is then subjected to hydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-3-methylnaphthalene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated naphthalene derivatives.
Scientific Research Applications
4-tert-Butyl-3-methylnaphthalene-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-3-methylnaphthalene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and other proteins, potentially inhibiting or modulating their activity. The aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcatechol: Similar structure but lacks the naphthalene ring.
3-tert-Butyl-4-hydroxyanisole: Contains a methoxy group instead of a second hydroxyl group.
2-tert-Butyl-4-methylphenol: Similar alkylation pattern but different ring structure.
Uniqueness
4-tert-Butyl-3-methylnaphthalene-1,2-diol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Its combination of tert-butyl, methyl, and hydroxyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
67535-20-0 |
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Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
4-tert-butyl-3-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C15H18O2/c1-9-12(15(2,3)4)10-7-5-6-8-11(10)14(17)13(9)16/h5-8,16-17H,1-4H3 |
InChI Key |
YHZWYHDNJFMLTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1O)O)C(C)(C)C |
Origin of Product |
United States |
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